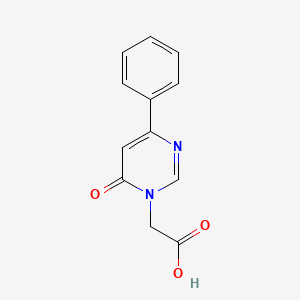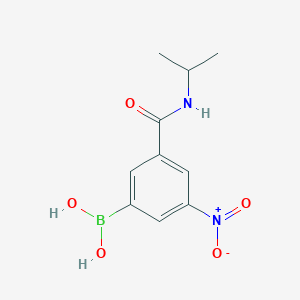![molecular formula C10H10N2O6S B1387312 N-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycin CAS No. 874801-32-8](/img/structure/B1387312.png)
N-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycin
Übersicht
Beschreibung
“N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” is a chemical compound that has been studied for its potential applications in various fields. It acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .
Synthesis Analysis
The synthesis of “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” and its derivatives has been reported in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Detailed structure-activity relationship studies led to the discovery of several new potent compounds .Chemical Reactions Analysis
The chemical reactions involving “N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine” are complex and involve multiple steps. For instance, the bromodomain and extra-terminal proteins (BETs), in particular BRD4, have been reported to play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . In a study, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors .Wissenschaftliche Forschungsanwendungen
Pflanzenabwehrmechanismus
Benzoxazine wie N-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycin spielen eine wichtige Rolle bei den Abwehrmechanismen von Pflanzen. Sie wirken gegen Schädlinge, indem sie Hydroxamsäuren aus Hydroxamsäureglucosiden produzieren, die stark mit dem Pflanzenwachstum korrelieren .
Antibiotische Eigenschaften
Es wurde gezeigt, dass diese Verbindungen antibiotische Wirkungen besitzen, die möglicherweise die Zusammensetzung von Bakteriengemeinschaften beeinflussen und gegen Pilzkrankheiten wirken .
Metalltoleranz und Chelatisierung
Benzoxazine fungieren als Eisenchelatoren und tragen zur Metalltoleranz in Pflanzen bei. Diese Anwendung ist in Gebieten mit hohen Metallkonzentrationen im Boden von Bedeutung und trägt zum Überleben und Wachstum von Pflanzen bei .
Allelopathie
Als Allelochemikalien können Benzoxazine das Wachstum und die Entwicklung benachbarter Pflanzen beeinflussen, was ein wichtiger Aspekt des landwirtschaftlichen Managements und des Pflanzenschutzes ist .
Enzymatische Aktivität
Die enzymatische Aktivität von Benzoxazinverbindungen wird in verschiedenen biochemischen Assays eingesetzt, z. B. bei der kolorimetrischen Überwachung von Enzymreaktionen .
Synthese von spezialisierten Metaboliten
Diese Verbindungen sind an der Biosynthese von spezialisierten Metaboliten beteiligt, die breite antimikrobielle und antifressende Eigenschaften aufweisen und eine wichtige Rolle im Pflanzenschutz spielen .
Chemisches Reagenz in Syntheseuntersuchungen
this compound dient als nützliches Reagenz bei der Untersuchung der schnellen N-Alkylierung von Benzoxazinen und Benzothiazinen unter Mikrowellenbestrahlung .
Unabhängige Evolution von Stoffwechselwegen
Die unabhängige Evolution und Neofunktionalisierung von Benzoxazinbiosynthesewegen unterstreichen die Vielseitigkeit dieser Verbindungen in verschiedenen Pflanzenarten .
Wirkmechanismus
Target of Action
The primary targets of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
This compound interacts with its targets by inhibiting the BET bromodomains . These domains form deep hydrophobic pockets that recognize acetylated lysine residues . The compound’s interaction with these pockets inhibits the function of the BET proteins, leading to significant changes in cellular processes .
Biochemical Pathways
The inhibition of BET proteins affects a wide variety of biochemical pathways. For instance, it results in a significant transcriptional downregulation of c-Myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Pharmacokinetics
The compound’s potency and drug-like properties could be further optimized in the future .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on BET proteins. It has shown good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations .
Vorteile Und Einschränkungen Für Laborexperimente
N-sulfonylglycine has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of applications. However, it also has some limitations. For example, N-sulfonylglycine is not very stable and can be degraded by enzymes. In addition, it can be difficult to control the concentration of N-sulfonylglycine in a lab experiment.
Zukünftige Richtungen
There are a variety of potential future directions for the use of N-sulfonylglycine. One potential direction is the development of new methods for synthesizing N-sulfonylglycine, as well as new methods for controlling the concentration of N-sulfonylglycine in a lab experiment. In addition, further research could be conducted to explore the potential therapeutic applications of N-sulfonylglycine, as well as its potential effects on the body’s immune system. Finally, further research could be conducted to explore the potential use of N-sulfonylglycine as a biomarker for various diseases.
Biochemische Analyse
Biochemical Properties
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression through acetylation of lysine residues on histones . The interaction between N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine and BRD4 can inhibit the binding of BRD4 to acetylated histones, thereby modulating gene expression and cellular processes.
Cellular Effects
The effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine has been observed to downregulate the expression of oncogenes such as c-Myc, leading to reduced cell proliferation and increased apoptosis . Additionally, it can alter metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, thereby affecting cellular energy production and metabolism.
Molecular Mechanism
At the molecular level, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine exerts its effects through several mechanisms. One primary mechanism is the inhibition of bromodomain-containing proteins, particularly BRD4. This inhibition occurs through the binding of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine to the acetyl-lysine recognition pocket of BRD4, preventing its interaction with acetylated histones . This disruption in BRD4 function leads to changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival. Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are likely due to the continued suppression of oncogene expression and disruption of metabolic pathways.
Dosage Effects in Animal Models
The effects of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on essential cellular processes and metabolic pathways.
Metabolic Pathways
N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit key enzymes in glycolysis and oxidative phosphorylation, leading to altered metabolic flux and changes in metabolite levels . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can modulate the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via amino acid transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can bind to intracellular proteins, influencing its localization and activity within cells.
Subcellular Localization
The subcellular localization of N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects on specific cellular processes and pathways.
Eigenschaften
IUPAC Name |
2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c13-9-5-18-8-2-1-6(3-7(8)12-9)19(16,17)11-4-10(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGCPZWTZOCFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)





![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)
![6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide](/img/structure/B1387239.png)
![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)


![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)
